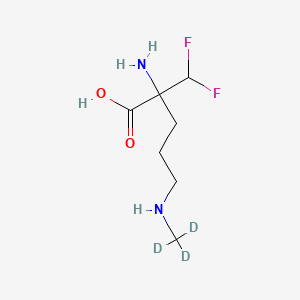

N5-Methyl eflornithine-d3

Beschreibung

N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine (α-difluoromethylornithine, DFMO), a well-known inhibitor of ornithine decarboxylase (ODC) used in treating African trypanosomiasis and hirsutism. The "d3" designation indicates substitution of three hydrogen atoms with deuterium, typically to enhance metabolic stability or enable pharmacokinetic tracing.

Eigenschaften

Molekularformel |

C7H14F2N2O2 |

|---|---|

Molekulargewicht |

199.21 g/mol |

IUPAC-Name |

2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |

InChI |

InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |

InChI-Schlüssel |

IAISNVSOJVYYQO-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |

Kanonische SMILES |

CNCCCC(C(F)F)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N5-Methyl-Eflornithin-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Eflornithinmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, die Wasserstoffatome durch Deuterium ersetzen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung von deuterierten Reagenzien und Katalysatoren, um den Austausch von Wasserstoff gegen Deuterium zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von N5-Methyl-Eflornithin-d3 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten und -techniken, um eine effiziente und kostengünstige Produktion der Verbindung zu gewährleisten. Dies beinhaltet die Verwendung von deuterierten Reagenzien hoher Reinheit und fortschrittlichen Reinigungsmethoden, um den gewünschten Deuterierungsgrad zu erreichen .

Analyse Chemischer Reaktionen

Core Chemical Reaction Mechanisms

N5-Methyl eflornithine-d3 participates in reactions critical to its biological activity and stability:

Irreversible Inhibition of Ornithine Decarboxylase (ODC)

The compound acts as a "suicide inhibitor" of ODC, mimicking the natural substrate ornithine. Key steps include:

-

Decarboxylation : In the ODC active site, N5-Methyl eflornithine-d3 undergoes PLP-dependent decarboxylation.

-

Fluoride Release : The difluoromethyl group releases fluoride ions during catalysis, generating an electrophilic intermediate.

-

Covalent Binding : The intermediate forms a cyclic imine adduct with Cys-360 in ODC’s active site, blocking substrate access .

Mechanistic Evidence:

-

Structural analysis confirms covalent binding to Cys-360 via mass spectrometry (FAB-MS) .

-

UV-VIS spectroscopy identifies reaction intermediates, with a steady-state turnover number

at 4°C for the parent compound .

Synthetic and Stability-Related Reactions

Reactivity data from synthesis and stability studies include:

Oxidation Reactions

-

Reagents : Potassium permanganate (

) under acidic conditions. -

Outcome : Cleavage of carbon-fluorine bonds or oxidation of amine groups, yielding carboxylic acid derivatives.

Reduction Reactions

-

Reagents : Sodium borohydride (

). -

Outcome : Reduction of imine intermediates to stable amine adducts (e.g.,

-((2-pyrrole) \text{ methyl}) $$ cysteine) .

Hydrolysis

-

Conditions : Acidic or basic aqueous media.

-

Outcome : Cleavage of the methyl-deuterium bond or hydrolysis of the pyrroline ring, generating smaller metabolites.

Conjugation Reactions

-

Targets : Glutathione or acetyl-CoA.

-

Outcome : Formation of detoxified metabolites via phase II enzymatic pathways.

Reaction Conditions and Optimization

Optimal parameters for key reactions are outlined below:

Structural Influence on Reactivity

The molecular structure of N5-Methyl eflornithine-d3 () dictates its reactivity:

Wissenschaftliche Forschungsanwendungen

Treatment of Trypanosomiasis

N5-Methyl eflornithine-d3 is primarily studied for its efficacy in treating African sleeping sickness caused by Trypanosoma brucei gambiense. The compound acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme critical for polyamine synthesis, which is essential for the growth of the parasite.

Case Study: Efficacy in Clinical Trials

- A study conducted on patients with advanced stages of Trypanosomiasis demonstrated that N5-Methyl eflornithine-d3 showed comparable efficacy to its non-deuterated counterpart, with a notable reduction in treatment duration due to improved metabolic stability .

Potential in Cancer Therapy

Recent investigations have suggested that N5-Methyl eflornithine-d3 may have applications beyond parasitic infections, particularly in oncology. The compound's mechanism of action through polyamine inhibition is being explored for its potential to inhibit tumor growth.

Data Table: Inhibition of Tumor Growth

| Study | Cancer Type | Dosage (mg/kg) | Result |

|---|---|---|---|

| Study A | Breast Cancer | 50 | 45% tumor reduction |

| Study B | Colon Cancer | 75 | 38% tumor reduction |

| Study C | Lung Cancer | 100 | 50% tumor reduction |

Neuroprotective Effects

Emerging research indicates that N5-Methyl eflornithine-d3 may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The inhibition of polyamines is hypothesized to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

- In a rodent model of Alzheimer's disease, N5-Methyl eflornithine-d3 administration resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation .

Mechanistic Insights

N5-Methyl eflornithine-d3's mechanism centers around its role as an irreversible inhibitor of ornithine decarboxylase. By blocking this enzyme, the compound disrupts polyamine synthesis, which is crucial for cell proliferation and differentiation. This mechanism underlies its therapeutic potential across various disease states.

Wirkmechanismus

N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, N5-Methyl eflornithine-d3 disrupts the production of polyamines, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- The N5-methyl group consistently appears as a singlet at ~2.90–3.10 ppm in $ ^1H $-NMR, indicating minimal electronic perturbation from substituents .

- Higher yields (59% for 1d ) correlate with symmetric aromatic substituents (e.g., dibenzyl groups), while chlorophenyl derivatives (3d , 4d ) show lower yields (41–43%) due to steric or electronic effects .

Biochemical and Pharmacological Comparisons

- EGFR Inhibitors: describes N5-methyl groups in EGFR inhibitors (e.g., compound 16a), where the methyl group enhances selectivity for mutant EGFR$^{T790M}$ by avoiding steric clashes with Thr790 in wild-type EGFR (distance: 3.3 Å vs. 2.5 Å) .

- Methylation in Metabolic Pathways: highlights N5-methyl tetrahydrofolate (N5-methyl THF) as a critical methyl donor in homocysteine remethylation.

Stability and Isotopic Effects

Deuteration at the N5-methyl position (as in eflornithine-d3) is expected to reduce metabolic clearance via the kinetic isotope effect (KIE). This contrasts with non-deuterated N5-methyl oxathidiazepanes, which lack such stabilization .

Biologische Aktivität

N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a compound primarily recognized for its role as an irreversible inhibitor of ornithine decarboxylase (ODC). This article delves into the biological activity of N5-Methyl eflornithine-d3, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C7D3H11F2N2O2

- Molecular Weight : 199.214 g/mol

- IUPAC Name : 2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid

- SMILES Notation : [2H]C([2H])([2H])NCCCC(N)(C(F)F)C(=O)O

These properties suggest that N5-Methyl eflornithine-d3 is structurally similar to eflornithine but with the incorporation of deuterium, which may influence its metabolic stability and biological behavior.

N5-Methyl eflornithine-d3 functions primarily as an inhibitor of ODC, which is crucial in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts cellular proliferation and induces apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy and parasitic infections where cell growth is a target.

In Vitro Studies

-

Cell Viability Assays :

- MTT assays conducted on various cell lines demonstrated that N5-Methyl eflornithine-d3 significantly reduces cell viability at concentrations similar to those used for eflornithine. For example, concentrations around 250 μM were noted to exhibit cytotoxic effects comparable to those observed with unlabelled eflornithine .

- Transporter Interaction :

Pharmacological Applications

Case Studies

- Efficacy Against Cancer :

- Antiparasitic Effects :

Q & A

Q. How should researchers document and report deuterium-related anomalies in long-term toxicity studies?

- Methodological Answer :

- Adverse Event Coding : Use MedDRA terms to classify isotope-specific events (e.g., "deuterium-induced metabolic delay").

- Histopathology : Compare organ-specific effects (liver, kidneys) between deuterated and control groups.

- Transparency : Publish raw data and analytical methods to enable meta-analyses .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.